Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether
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Overview
Description
Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a compound that belongs to the class of triazolothiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether typically involves multiple steps. One common method starts with the preparation of the triazolothiadiazole core. This can be achieved by reacting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a base such as piperidine . The resulting intermediate is then coupled with allyl phenyl ether under suitable conditions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazolothiadiazole derivative with similar pharmacological activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Compounds with dual inhibitory activities against specific enzymes.
3,6-Dialkyltriazolothiadiazole: Analogues with promising antimicrobial and cytotoxic activities.
Uniqueness
Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and applications compared to other similar compounds .
Biological Activity
Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features several key structural components:
- Molecular Formula : C16H18N4OS
- Molecular Weight : 314.4 g/mol
- Functional Groups : The presence of an allyl group, a phenyl ether moiety, and a triazolo-thiadiazole structure enhances its reactivity and potential biological interactions.
Biological Activities
Research indicates that derivatives containing thiadiazole and triazole moieties exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For example, triazolo-thiadiazole derivatives have been reported to possess potent antimicrobial effects against various pathogens, including E. coli and Staphylococcus aureus .
- Anticancer Properties : Studies have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain compounds have shown promising results in vitro against various cancer cell lines .
- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity. Research has indicated that similar compounds can modulate inflammatory responses effectively .
Case Studies
- Antibacterial Activity : A study by Kumar et al. (2010) demonstrated that triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
- Anticancer Screening : In a pharmacological screening of thiadiazole derivatives, compounds similar to this compound were shown to inhibit tumor growth in xenograft models .
- Anti-inflammatory Activity : Research highlighted the anti-inflammatory potential of triazolo-thiadiazole derivatives through the inhibition of pro-inflammatory cytokines in vitro .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in disease processes. For example, urease inhibitors derived from thiadiazole structures have been explored for their potential in treating infections caused by urease-positive bacteria .
- Cell Membrane Interaction : The lipophilicity attributed to the sulfur atom in the thiadiazole ring facilitates the crossing of cellular membranes, enhancing the compound’s bioavailability and efficacy .
Research Findings Summary
Biological Activity | Reference | Findings |
---|---|---|
Antibacterial | Kumar et al., 2010 | MIC comparable to ceftriaxone |
Anticancer | Study on thiadiazoles | Inhibition of tumor growth in xenografts |
Anti-inflammatory | Recent pharmacological screening | Inhibition of pro-inflammatory cytokines |
Properties
Molecular Formula |
C16H18N4OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-butyl-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4OS/c1-3-5-6-14-17-18-16-20(14)19-15(22-16)12-7-9-13(10-8-12)21-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3 |
InChI Key |
MZCQOBLLAZMTAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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